

Thermal properties of Hexacosane: melting point and enthalpy of fusion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexacosane

Cat. No.: B166357

[Get Quote](#)

A Technical Guide to the Thermal Properties of Hexacosane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal properties of **hexacosane** (n-C₂₆H₅₄), a long-chain n-alkane with significant potential in various scientific and industrial applications, including as a phase change material for thermal energy storage and as a component in pharmaceutical formulations. This document details its melting point and enthalpy of fusion, outlines the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Thermal Properties: Melting Point and Enthalpy of Fusion

Hexacosane, a saturated hydrocarbon with 26 carbon atoms, exhibits well-defined solid-liquid phase transition characteristics. Its thermal properties are crucial for understanding its behavior in various applications. The melting point is the temperature at which it transitions from a solid to a liquid state, and the enthalpy of fusion is the amount of energy required to induce this change.

Quantitative Data Summary

The following table summarizes the experimentally determined melting point and enthalpy of fusion for **hexacosane** from various scientific sources. These values are critical for modeling and predicting the thermal behavior of materials and formulations containing **hexacosane**.

Parameter	Value	Units	Reference
Melting Point	56.4	°C	--INVALID-LINK--
Melting Point	55-58	°C	--INVALID-LINK--[1]
Melting Point	57.11	°C	--INVALID-LINK--[2]
Enthalpy of Fusion	256.5	J/g	--INVALID-LINK--
Enthalpy of Fusion	154.61	J/g	--INVALID-LINK--[2]

Note: Variations in reported values can be attributed to differences in sample purity and the experimental conditions and techniques employed.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine the thermal properties of materials, including melting point and enthalpy of fusion.[3] The method involves measuring the difference in heat flow between a sample and a reference as a function of temperature.

Principle

A sample of the material and an inert reference are heated or cooled at a constant rate.[3] When the sample undergoes a phase transition, such as melting, it will absorb or release heat. This results in a temperature difference between the sample and the reference, which is detected and measured by the instrument. The melting point is determined from the onset temperature of the melting peak in the DSC thermogram, and the enthalpy of fusion is calculated from the area under the peak.[4]

Detailed Methodology

The following protocol is a generalized procedure for the determination of the melting point and enthalpy of fusion of **hexacosane** using DSC, based on established standards such as ASTM E793.[5][6][7][8][9]

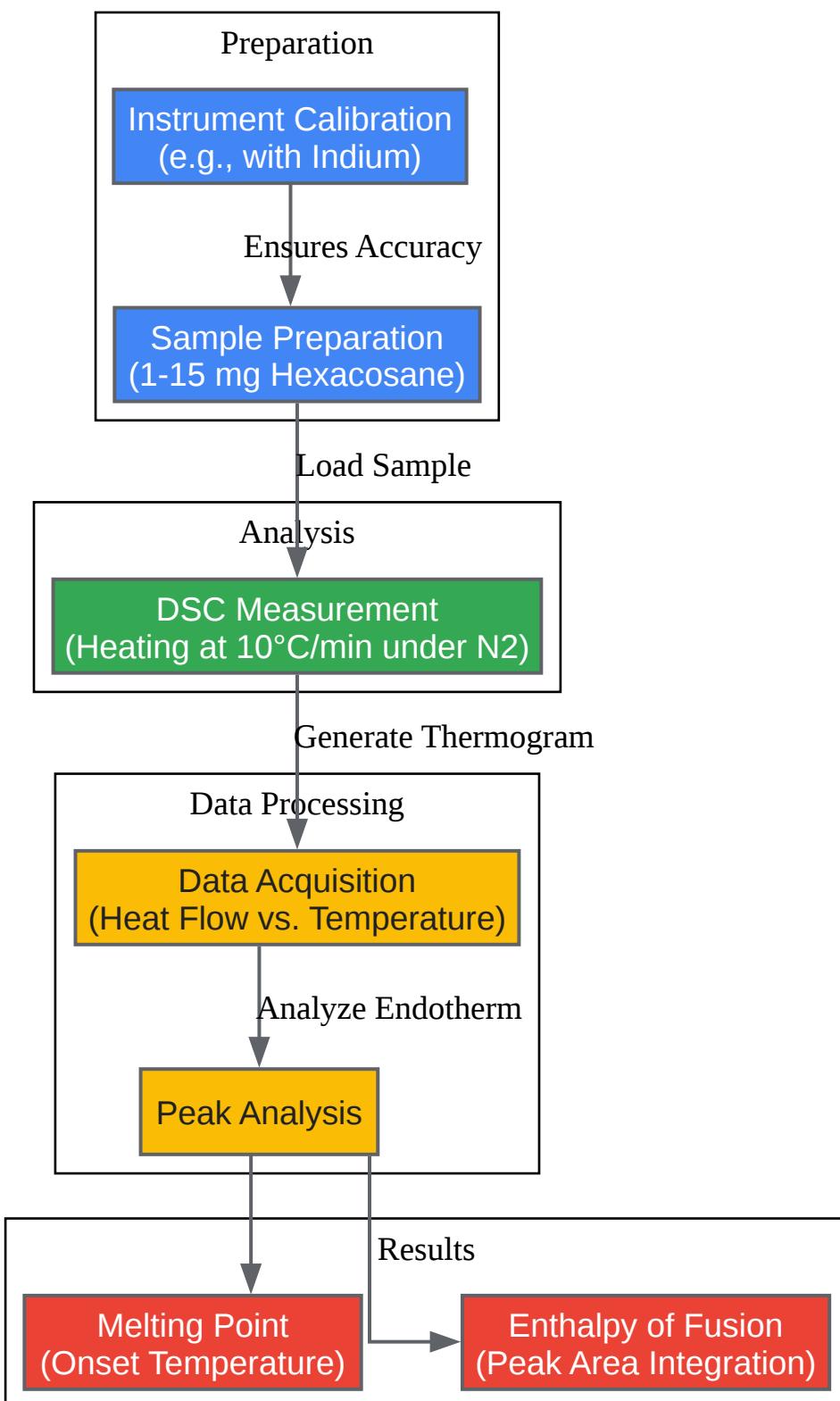
1. Instrument Calibration:

- Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).[1][10][11]
- The calibration should be performed under the same experimental conditions (heating rate, purge gas) to be used for the **hexacosane** sample.[1]

2. Sample Preparation:

- Accurately weigh approximately 1 to 15 mg of high-purity **hexacosane** into a clean, dry DSC sample pan.[8][12]
- Seal the pan hermetically to prevent any mass loss during the experiment. For materials sensitive to oxidation, sealing under an inert atmosphere may be necessary.[7]
- Prepare an empty, sealed pan to be used as a reference.

3. DSC Analysis:


- Place the sample and reference pans into the DSC cell.
- Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[12]
- Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
- Heat the sample at a constant, controlled rate (a typical rate is 10°C/min) through its melting transition to a temperature well above the melting point (e.g., 80°C).[8]
- Record the heat flow as a function of temperature.

4. Data Analysis:

- From the resulting DSC thermogram, determine the extrapolated onset temperature of the melting endotherm. This temperature is taken as the melting point.
- Integrate the area of the melting peak to determine the total energy absorbed during melting.
- Calculate the enthalpy of fusion (in J/g) by dividing the peak area by the initial mass of the sample.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the thermal properties of **hexacosane** using Differential Scanning Calorimetry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calibrating the DSC Enthalpy (Cell Constant) and Temperature [deng.folk.ntnu.no]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. store.astm.org [store.astm.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. matestlabs.com [matestlabs.com]
- 8. infinitalab.com [infinitalab.com]
- 9. store.astm.org [store.astm.org]
- 10. linseis.com [linseis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- To cite this document: BenchChem. [Thermal properties of Hexacosane: melting point and enthalpy of fusion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166357#thermal-properties-of-hexacosane-melting-point-and-enthalpy-of-fusion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com